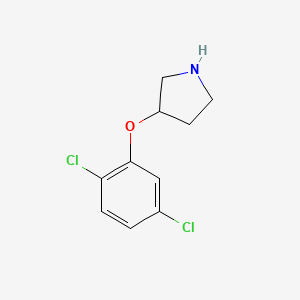
1-Bromo-2-butoxycyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-butoxycyclopentane is an organic compound with the molecular formula C9H17BrO. It is a brominated cyclopentane derivative, where a bromine atom is attached to the first carbon of the cyclopentane ring, and a butoxy group is attached to the second carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-butoxycyclopentane can be synthesized through several methods. One common approach involves the bromination of 2-butoxycyclopentane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds under mild conditions, with the bromine atom selectively attaching to the first carbon of the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1-Bromo-2-butoxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-butoxycyclopentanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 2-butoxycyclopentene.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: 2-Butoxycyclopentanol
Elimination: 2-Butoxycyclopentene
Oxidation: Corresponding carbonyl compounds
科学的研究の応用
1-Bromo-2-butoxycyclopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-2-butoxycyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in various reactions, such as nucleophilic substitution, where it acts as a leaving group. The butoxy group can also undergo transformations, contributing to the compound’s versatility in chemical synthesis.
類似化合物との比較
1-Bromo-2-butoxycyclopentane can be compared with other brominated cyclopentane derivatives, such as:
- 1-Bromo-2-methoxycyclopentane
- 1-Bromo-2-ethoxycyclopentane
- 1-Bromo-2-propoxycyclopentane
These compounds share similar reactivity patterns but differ in the nature of the alkoxy group attached to the cyclopentane ring. The butoxy group in this compound provides unique steric and electronic properties, making it distinct in its reactivity and applications.
特性
分子式 |
C9H17BrO |
|---|---|
分子量 |
221.13 g/mol |
IUPAC名 |
1-bromo-2-butoxycyclopentane |
InChI |
InChI=1S/C9H17BrO/c1-2-3-7-11-9-6-4-5-8(9)10/h8-9H,2-7H2,1H3 |
InChIキー |
PZIWVEWNSDVHMF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1CCCC1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



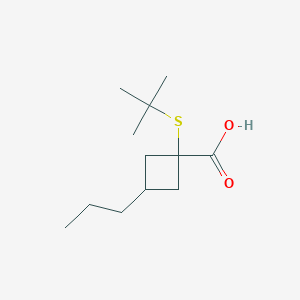

![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
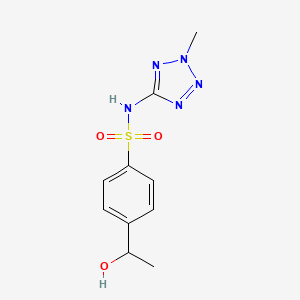
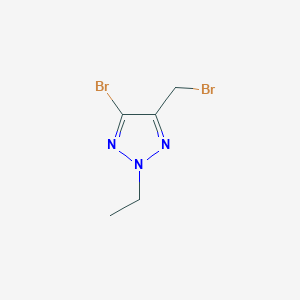


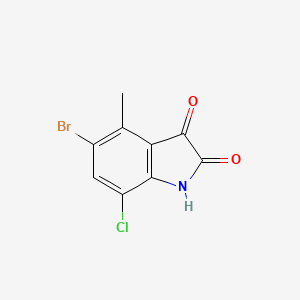

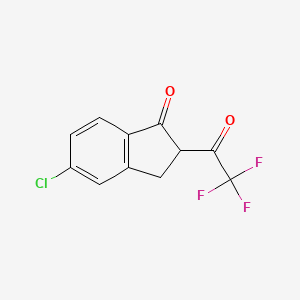
![2-[(6-Methylpyrazin-2-yl)oxy]acetic acid](/img/structure/B13629313.png)
![4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde](/img/structure/B13629315.png)
